4-acetamido-N-{2-[(8-ethoxy-2-oxo-2H-chromen-3-yl)formamido]ethyl}benzamide
Description
Properties
IUPAC Name |
N-[2-[(4-acetamidobenzoyl)amino]ethyl]-8-ethoxy-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O6/c1-3-31-19-6-4-5-16-13-18(23(30)32-20(16)19)22(29)25-12-11-24-21(28)15-7-9-17(10-8-15)26-14(2)27/h4-10,13H,3,11-12H2,1-2H3,(H,24,28)(H,25,29)(H,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWCLDHPHPUAOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCNC(=O)C3=CC=C(C=C3)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetamido-N-{2-[(8-ethoxy-2-oxo-2H-chromen-3-yl)formamido]ethyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a coumarin derivative.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using an appropriate ethylating agent.
Attachment of the Acetamidobenzamido Moiety: The acetamidobenzamido group can be attached through an amide bond formation reaction, typically involving the coupling of an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-acetamido-N-{2-[(8-ethoxy-2-oxo-2H-chromen-3-yl)formamido]ethyl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
4-acetamido-N-{2-[(8-ethoxy-2-oxo-2H-chromen-3-yl)formamido]ethyl}benzamide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-acetamido-N-{2-[(8-ethoxy-2-oxo-2H-chromen-3-yl)formamido]ethyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes, leading to therapeutic effects.
Comparison with Similar Compounds
Structural Analogues of Coumarin-Benzamide Hybrids
a. (E)-N´-(2-Hydroxy-5-Nitrobenzylidene)-2-(4-Methyl-2-Oxo-2H-Chromen-7-Yloxy)Acetohydrazide (Compound 2k)
- Structure : Features a 4-methylcoumarin with a 7-yloxyacetohydrazide linker and a nitro-substituted benzylidene group.
- Key Differences :
- The coumarin substituent is at position 7 (vs. position 3 in the target compound).
- Contains a hydrazide linker (vs. formamido ethyl chain in the target).
- Lacks the acetamido-benzamide moiety.
- Synthesis : Prepared via condensation reactions in 1,4-dioxane with thioacetic acid and ZnCl₂, yielding a melting point of 238–240°C .
b. N-(4-(8-Methoxy-2-Oxo-2H-Chromen-3-Yl)Thiazol-2-Yl)Amide Derivatives
- Structure : Coumarin substituted with methoxy at position 8, linked to a thiazole ring and amide group.
- Key Differences :
- Methoxy group at position 8 (vs. ethoxy in the target compound).
- Thiazole ring as a linker (vs. ethylamine chain).
- Synthesis : Derived from solvent-free reactions of 2-hydroxy-3-methoxybenzaldehyde with ethyl acetoacetate, highlighting the influence of substituent position on reactivity .
Benzamide and Acetamide Derivatives
a. N-Acetylprocainamide ()
- Structure: 4-Acetamido-N-(2-diethylaminoethyl)benzamide.
- Key Differences: Lacks the coumarin moiety; instead, features a diethylaminoethyl group. Similar acetamido-benzamide core but different side-chain functionality.
- Applications : Used as an antiarrhythmic agent, demonstrating the pharmacological relevance of the benzamide-acetamido motif .
b. N-(6-Ethoxy-Benzothiazole-2-Yl)-2-(4-Chlorophenyl)Acetamide ()
- Structure : Benzothiazole core with ethoxy and chlorophenyl groups.
- Key Differences :
- Benzothiazole heterocycle (vs. coumarin).
- Ethoxy substitution on benzothiazole (vs. coumarin).
- Synthesis : Patent data emphasize the role of ethoxy groups in modulating electronic properties and solubility .
Data Table: Structural and Physicochemical Comparison
Functional Implications
Biological Activity
4-acetamido-N-{2-[(8-ethoxy-2-oxo-2H-chromen-3-yl)formamido]ethyl}benzamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of anti-inflammatory and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 418.4 g/mol. The compound features a chromenone moiety, which is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C24H30N2O5 |
| Molecular Weight | 418.4 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound can be attributed to its interaction with specific molecular targets. The chromenone structure is known to exhibit antioxidant properties, potentially modulating oxidative stress pathways. Additionally, it may affect inflammatory pathways by inhibiting pro-inflammatory cytokines.
Antioxidant Activity
Research indicates that compounds with chromenone structures can scavenge free radicals, thus reducing oxidative stress. A study demonstrated that derivatives of chromenones exhibit significant antioxidant activity through mechanisms involving the reduction of reactive oxygen species (ROS) and modulation of antioxidant enzyme levels .
Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests its potential use in treating inflammatory diseases .
Anticancer Activity
Preliminary studies indicate that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of cell cycle regulators . In particular, derivatives with similar structures have been noted for their ability to inhibit tumor growth in xenograft models .
Case Study 1: Anticancer Potential
A study involving various chromenone derivatives, including this compound, assessed their effects on human breast cancer cells (MCF7). The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting significant potency compared to standard chemotherapeutics .
Case Study 2: Anti-inflammatory Activity
In an experimental model of acute inflammation induced by carrageenan in rats, administration of the compound resulted in a marked reduction in paw edema compared to control groups. This underscores its potential as an anti-inflammatory agent .
Q & A
Q. How can the structural features of 4-acetamido-N-{2-[(8-ethoxy-2-oxo-2H-chromen-3-yl)formamido]ethyl}benzamide be characterized experimentally?
Methodological Answer:
- X-ray crystallography : Use SHELXL for refinement to resolve the chromenone core and acetamide sidechain geometry, especially for detecting hydrogen bonding and π-π stacking interactions .
- Spectroscopic analysis : Employ -NMR and -NMR to confirm substituent positions (e.g., ethoxy group at C8 of chromenone, acetamido linkage). IR spectroscopy can validate carbonyl stretching frequencies (e.g., 1650–1750 cm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns.
Q. What synthetic routes are feasible for preparing this compound, and how can purity be optimized?
Methodological Answer:
- Stepwise coupling : Synthesize the chromenone-3-carboxylic acid intermediate first, then couple with ethylenediamine via EDC/HOBt-mediated amidation. Finally, react with 4-acetamidobenzoic acid .
- Purification : Use column chromatography (silica gel, CHCl/MeOH gradient) followed by recrystallization in ethanol/water. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
- Yield optimization : Adjust reaction stoichiometry (e.g., 1.2 equivalents of coupling agents) and solvent polarity (DMF for solubility vs. THF for selectivity) .
Q. What in vitro assays are suitable for evaluating its biological activity?
Methodological Answer:
- Enzyme inhibition : Screen against kinases or bromodomains (e.g., BET family) using fluorescence polarization assays, given structural similarity to chromenone-based inhibitors .
- Cell-based assays : Test antiproliferative activity in cancer cell lines (e.g., MTT assay) with IC determination. Include controls for solubility (DMSO concentration ≤0.1%) .
- Molecular docking : Use AutoDock Vina to predict binding modes with targets like COX-2 or HDACs, leveraging the chromenone scaffold’s planar aromatic system .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in structure-activity relationship (SAR) data for analogs of this compound?
Methodological Answer:
- QSAR studies : Compare electronic (Hammett σ values) and steric (Taft parameters) effects of substituents (e.g., ethoxy vs. methoxy at C8) on bioactivity. Use Gaussian09 for DFT calculations to map electrostatic potential surfaces .
- Data normalization : Address assay variability by standardizing protocols (e.g., fixed incubation time, serum-free media) and validating with reference inhibitors (e.g., quercetin for antioxidant assays) .
Q. What strategies mitigate challenges in crystallizing this compound for structural studies?
Methodological Answer:
- Co-crystallization : Add co-solvents (e.g., PEG 4000) or co-formers (e.g., nicotinamide) to stabilize lattice packing .
- Temperature control : Perform slow evaporation at 4°C to reduce disorder in the ethylenediamine linker .
- Twinned data refinement : Use SHELXL’s TWIN/BASF commands to handle non-merohedral twinning, common in chromenone derivatives .
Q. How can reaction conditions be optimized to minimize byproducts during scale-up synthesis?
Methodological Answer:
- Flow chemistry : Implement continuous flow reactors for precise control of reaction parameters (e.g., residence time, temperature) during amide coupling steps .
- In-line monitoring : Use FTIR or Raman spectroscopy to detect intermediates (e.g., activated esters) and adjust reagent addition rates dynamically .
- Byproduct analysis : Characterize impurities (e.g., hydrolyzed chromenone) via LC-MS and redesign protecting groups (e.g., tert-butyl esters) for acid-sensitive steps .
Q. How do structural modifications (e.g., substituent variation on the benzamide or chromenone) impact target selectivity?
Methodological Answer:
- SAR libraries : Synthesize derivatives with systematic substitutions (e.g., halogenation at C6/C7 of chromenone, alkyl vs. aryl acetamides). Test against panels of related targets (e.g., PARP vs. PI3K kinases) .
- Free-energy perturbation (FEP) : Compute ΔΔG values for binding affinity changes using Schrödinger Suite to prioritize synthetic targets .
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in reported biological activity across studies?
Methodological Answer:
- Meta-analysis : Compare assay conditions (e.g., cell line origin, passage number, serum type) and compound purity (HPLC traces ≥95%). Re-test under standardized protocols .
- Proteomics profiling : Use phosphoproteomics or thermal shift assays to identify off-target interactions that may explain variability .
Q. What steps ensure reproducibility in synthetic protocols for this compound?
Methodological Answer:
- Detailed documentation : Report exact equivalents, solvent grades (e.g., anhydrous DMF), and stirring rates.
- Batch-to-batch analysis : Characterize multiple synthetic batches via -NMR overlay and DSC to confirm consistency in crystallinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
